4,6-Dichloro-5-methylnicotinaldehyde

Description

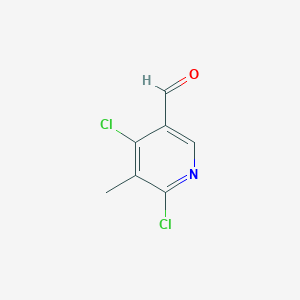

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2NO |

|---|---|

Molecular Weight |

190.02 g/mol |

IUPAC Name |

4,6-dichloro-5-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-6(8)5(3-11)2-10-7(4)9/h2-3H,1H3 |

InChI Key |

ZCZGTDVXKWARKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CN=C1Cl)C=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Methylnicotinaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halogenated pyridines, particularly when the ring is activated by electron-withdrawing groups. In 4,6-Dichloro-5-methylnicotinaldehyde, the pyridine (B92270) nucleus is rendered electron-deficient by the ring nitrogen and further activated by the chlorine and aldehyde substituents, making it a prime candidate for SNAr reactions.

Reactivity Profile of Chlorine Substituents

The pyridine ring contains two chlorine atoms at the C4 and C6 positions, both of which are activated towards nucleophilic attack. Pyridine derivatives readily undergo SNAr at the 2-, 4-, and 6-positions due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate, particularly when the attack occurs at the ortho (2,6) or para (4) positions. In this molecule, both C4 and C6 are susceptible to displacement by nucleophiles. The relative reactivity of these two positions is not identical and is dictated by the electronic influence of the other substituents on the ring.

Influence of Methyl and Aldehyde Moieties on SNAr Selectivity

The regioselectivity of SNAr reactions on the 4,6-dichloro framework is determined by the combined electronic effects of the C5-methyl group and the C3-aldehyde group.

Aldehyde Group (-CHO): As a potent electron-withdrawing group through resonance and induction, the aldehyde at the C3 position strongly activates the positions ortho (C2, C4) and para (C6, relative to the formyl group's meta position) to it. Its deactivating effect significantly enhances the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack.

Methyl Group (-CH₃): This group is weakly electron-donating through induction and hyperconjugation. Located at C5, it slightly increases the electron density of the ring, which modestly deactivates the ring towards nucleophilic attack. Its effect is most pronounced at the adjacent C4 and C6 positions.

The powerful activating effect of the ortho-aldehyde group on the C4 position is expected to dominate over the slight deactivating effect of the adjacent methyl group. Conversely, the C6 position is para to the aldehyde, an activated position, but also adjacent to the donating methyl group. Theoretical principles suggest that the C4 position, being directly ortho to the strongly deactivating aldehyde, is the more electrophilic site and, therefore, the more reactive site for nucleophilic attack. This is analogous to systems like 4,6-dichloro-5-nitrobenzofuroxan, where substitution occurs selectively at the chlorine atom ortho to the strongly electron-withdrawing nitro group. nih.gov

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| Aldehyde (-CHO) | C3 | Strongly Electron-Withdrawing | Activates C4 (ortho) and C6 (para) positions |

| Methyl (-CH₃) | C5 | Weakly Electron-Donating | Slightly deactivates adjacent C4 and C6 positions |

| Chlorine (-Cl) | C4 | Leaving Group | Predicted major site of substitution |

| Chlorine (-Cl) | C6 | Leaving Group | Predicted minor site of substitution |

Electrophilic Transformations and Substitutions

Electrophilic aromatic substitution (EAS) on the carbon atoms of this compound is highly improbable. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three electron-withdrawing groups: two chlorine atoms and an aldehyde. These substituents heavily deactivate the ring, making it resistant to attack by electrophiles.

However, the lone pair of electrons on the pyridine nitrogen atom remains available for electrophilic attack. The most likely electrophilic transformation is N-oxidation . This reaction involves the attack of an electrophilic oxygen source, typically a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), on the ring nitrogen to form the corresponding pyridine N-oxide. The N-oxidation of chloropyridines is a known process that can alter the electronic properties of the ring, potentially facilitating subsequent reactions. nih.govvulcanchem.com

Aldehyde Functional Group Chemistry

The aldehyde moiety at the C3 position is a versatile functional group that can readily undergo both oxidation and reduction, providing synthetic routes to important derivatives such as carboxylic acids and alcohols.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group can be easily oxidized to a carboxylic acid, which would yield 4,6-dichloro-5-methylnicotinic acid . This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of standard oxidizing agents under mild conditions. organic-chemistry.org The synthesis of the related 5,6-dichloronicotinic acid has been reported, indicating the viability of such transformations on the dichloropyridine framework. google.com

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, 0°C to room temp. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous DMF or Acetone |

| Sodium Chlorite (NaClO₂) | t-BuOH/water, with a scavenger like 2-methyl-2-butene |

| Pyridinium Chlorochromate (PCC) | Catalytic amount with a co-oxidant like H₅IO₆ organic-chemistry.org |

Reductive Transformations to Alcohol Derivatives

The aldehyde can be selectively reduced to a primary alcohol, affording (4,6-dichloro-5-methylpyridin-3-yl)methanol . This reduction is typically accomplished with hydride reagents. The existence of the analogous (5,6-dichloropyridin-3-yl)methanol (B122614) confirms that this reduction is feasible on the dichlorinated pyridine ring system. rlavie.comsynquestlabs.com The choice of reducing agent is crucial to ensure that the aldehyde is reduced without affecting the chloro substituents or the aromatic ring.

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, 0°C to room temp. | Mild and selective for aldehydes/ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Powerful, reduces many functional groups. |

| Diborane (B₂H₆) | THF | Can also reduce carboxylic acids. msu.edu |

| Catalytic Hydrogenation (H₂) | H₂ gas, Pd/C or PtO₂ catalyst | Can sometimes cause dehalogenation under harsh conditions. |

Condensation Reactions (e.g., Knoevenagel, Aldol)

The aldehyde functional group in this compound is a key site for condensation reactions, which are crucial for carbon-carbon bond formation. These reactions typically involve the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the dichlorinated pyridine ring. cymitquimica.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com For this compound, a typical Knoevenagel condensation would proceed as outlined below. The reaction is often catalyzed by weak bases like amines or their salts. wikipedia.org

Reactants: this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Catalyst: A weak base such as piperidine (B6355638) or an amine salt.

Product: An α,β-unsaturated compound.

The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Aldol (B89426) Condensation: The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration. masterorganicchemistry.commagritek.com While self-condensation of this compound is not possible due to the absence of α-hydrogens, it can readily participate in crossed or Claisen-Schmidt condensations with other enolizable aldehydes or ketones. masterorganicchemistry.com

In a Claisen-Schmidt condensation, an aldehyde lacking α-hydrogens (like this compound) reacts with a ketone in the presence of a base. masterorganicchemistry.com

| Reaction | Reactant 2 | Catalyst | Product Type |

| Knoevenagel | Malononitrile | Piperidine | α,β-unsaturated dinitrile |

| Aldol (Claisen-Schmidt) | Acetone | NaOH | β-hydroxy ketone / α,β-unsaturated ketone |

Carbon-Carbon Bond Forming Reactions

The chlorine atoms on the pyridine ring of this compound serve as handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. yonedalabs.comnih.gov This reaction is a powerful and versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. harvard.edulibretexts.org

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of readily available and stable organoboron reagents. nih.gov The general scheme involves the reaction of the dichloro-substituted pyridine with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov

Selective coupling at one of the chlorine positions can often be achieved by controlling the reaction conditions, such as temperature, catalyst, and stoichiometry of the reagents. The chlorine at the 4-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 6-position.

A typical Suzuki-Miyaura reaction involving this compound would include:

Substrate: this compound

Coupling Partner: An aryl or vinyl boronic acid (e.g., phenylboronic acid)

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand. nih.gov

Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. nih.govresearchgate.net

Solvent: A solvent system such as dioxane/water or toluene. nih.govresearchgate.net

| Coupling Partner | Catalyst | Base | Solvent | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Phenyl-substituted chloronicotinaldehyde |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | Methoxyphenyl-substituted chloronicotinaldehyde |

While direct metalation of the pyridine ring can be challenging due to the presence of the aldehyde group, directed ortho-metalation (DoM) strategies can potentially be employed. However, a more common approach involves halogen-metal exchange. The chlorine atoms on the pyridine ring can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium or sec-butyllithium (B1581126) at low temperatures.

This generates a lithiated pyridine species which is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the pyridine ring.

Step 1: Metalation: Reaction of this compound with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) to perform a halogen-metal exchange.

Step 2: Electrophilic Quench: The resulting organolithium intermediate is then treated with an electrophile.

| Electrophile | Reagent | Resulting Functional Group |

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehyde/Ketone | RCHO / RCOR' | Secondary/Tertiary alcohol |

| Alkyl halide | RX | Alkyl group |

Cycloaddition Reactions and Annulation Pathways

The aldehyde and the dichloropyridine core of this compound can both participate in cycloaddition and annulation reactions to construct more complex heterocyclic systems.

Diels-Alder Reaction: The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine, can act as a diene or a dienophile in Diels-Alder reactions, although this is less common for pyridine itself. pageplace.de More likely, the α,β-unsaturated products derived from Knoevenagel or Aldol condensations of this compound can serve as dienophiles in [4+2] cycloaddition reactions. pageplace.de

1,3-Dipolar Cycloadditions: The unsaturated products from condensation reactions can also participate as dipolarophiles in 1,3-dipolar cycloadditions with dipoles such as azides, nitrile oxides, or nitrones. This provides a route to various five-membered heterocyclic rings. rsc.org

Annulation Pathways: Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned starting from functionalized derivatives of this compound. For example, a Knoevenagel product could undergo a subsequent intramolecular cyclization to form a fused ring system. Another pathway could involve the conversion of the aldehyde to a different functional group that can then participate in an intramolecular reaction with one of the chloro-substituents via nucleophilic aromatic substitution to form a new ring.

Lack of Sufficient Data for "this compound" as a Strategic Building Block in Complex Organic Molecule Construction

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a notable absence of specific research data concerning the use of This compound in the synthesis of advanced heterocyclic scaffolds, the diversification of molecular architectures, or as a precursor for functionalized oligomers and polymers, as outlined in the requested article structure.

Extensive searches for the compound, including under its alternative name 4,6-dichloro-5-methylpyridine-3-carbaldehyde, did not yield specific examples of its application in the construction of pyridine-fused systems like quinoline and naphthyridine derivatives, nor in the synthesis of pyrimidine and pyridazine derivatives. Similarly, no information was found regarding its use in creating other nitrogen-containing heterocycles or its role in polymer chemistry.

While general synthetic methodologies for these classes of compounds are well-documented, the specific utility of this compound as a starting material or key intermediate in these transformations is not described in the accessible literature. The available data primarily focuses on related but structurally distinct compounds, such as various dichloropyrimidines and other substituted pyridine carbaldehydes.

Due to the strict requirement to focus solely on "this compound" and the lack of pertinent research findings, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such an article would necessitate speculation or the inclusion of information on other compounds, which would deviate from the specific instructions provided.

Therefore, we must conclude that the role of this compound as a strategic building block in the specified areas of complex organic molecule construction is not currently established in the public scientific domain.

Advanced Spectroscopic and Computational Characterization of 4,6 Dichloro 5 Methylnicotinaldehyde and Its Reaction Products

Quantum Chemical Computations and Theoretical StudiesNo theoretical studies or quantum chemical computations, such as Density Functional Theory (DFT) calculations, for 4,6-Dichloro-5-methylnicotinaldehyde have been reported in the literature.

Reaction Pathway Modeling and Transition State Analysis

Detailed computational studies on the reaction pathways and transition state analyses specifically for this compound are not extensively available in the reviewed literature. However, the principles of such analyses can be outlined based on established computational chemistry methodologies frequently applied to similar heterocyclic compounds.

Reaction pathway modeling for a molecule like this compound would typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process identifies the most energetically favorable route from reactants to products. Key elements of this modeling include the identification of stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and, crucially, transition states.

Transition state analysis focuses on the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state are critical for determining the kinetics of a reaction. Computational methods are employed to locate the transition state geometry and calculate its energy. This information is then used to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at one of the chlorine-bearing carbon atoms or a reaction at the aldehyde group, computational modeling would provide insights into the step-by-step mechanism. This would involve calculating the energies of all species involved and the energy barriers for each step. The data generated from these calculations would allow for a comparison of different possible reaction pathways, enabling the prediction of the most likely mechanism and the rate-determining step.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational methods is a powerful tool for its characterization, especially in the absence of extensive experimental data. Theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT and time-dependent DFT (TD-DFT) are the most common methods used for these predictions. To predict the ¹H and ¹³C NMR spectra, the magnetic shielding constants of the nuclei are calculated. These values are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental data to aid in the structural elucidation of the compound and its reaction products.

For the prediction of the IR spectrum, computational methods are used to calculate the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical frequencies can be correlated with the absorption bands observed in an experimental IR spectrum, providing a detailed understanding of the molecule's vibrational properties. For instance, the characteristic stretching frequency of the aldehyde C=O bond and the C-Cl bonds could be predicted.

The prediction of the UV-Vis spectrum is typically achieved using TD-DFT calculations. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies and the oscillator strengths for these transitions, which correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands in the UV-Vis spectrum, respectively. This data can offer insights into the electronic structure of this compound.

Future Research Directions and Emerging Paradigms in 4,6 Dichloro 5 Methylnicotinaldehyde Chemistry

Exploration of Unconventional Reactivity and Selectivity

The unique electronic properties of the pyridine (B92270) ring, combined with the influence of its chloro, methyl, and aldehyde substituents, suggest that 4,6-Dichloro-5-methylnicotinaldehyde could exhibit novel reactivity. Future research will likely focus on moving beyond classical transformations to explore unconventional C-H functionalization. nih.gov The intrinsic electronic properties of pyridines can often hinder certain transformations, necessitating innovative strategies to achieve desired regioselectivity. nih.gov

A primary area of investigation will be the selective functionalization of the C-H bonds on the pyridine ring. The development of transition-metal-catalyzed C-H activation protocols could enable the direct introduction of new substituents, offering a more atom-economical approach compared to traditional multi-step sequences. Understanding and predicting the regioselectivity of such reactions will be a significant challenge. nih.gov Drawing parallels from the reactivity of other highly substituted heterocycles, such as 4,6-dichloro-5-nitrobenzofuroxan, which shows selective substitution of the chlorine at one position due to the electronic influence of the fused ring, could provide valuable insights. nih.gov Computational studies, including Density Functional Theory (DFT), will be instrumental in mapping the reactivity landscape of the molecule and predicting the most favorable sites for nucleophilic aromatic substitution or metal-catalyzed coupling reactions. nih.gov

Development of Asymmetric Synthetic Routes for Chiral Derivatives

The aldehyde group in this compound serves as a critical handle for introducing chirality. The development of asymmetric synthetic routes to produce enantiomerically pure derivatives is a crucial direction for creating compounds with potential applications in medicinal chemistry and materials science.

Future work will likely involve the application of modern organocatalysis. Chiral catalysts, such as those derived from cinchona alkaloids or proline, have proven highly effective in the enantioselective synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives and other heterocyclic structures. nih.gov These catalysts could be employed in reactions such as asymmetric additions to the aldehyde, Michael additions, or cycloadditions to generate complex chiral molecules with multiple stereocenters. nih.govrsc.org Furthermore, the synthesis of axially chiral compounds, a field of growing interest, could be explored by forming sterically hindered bonds around the pyridine core. rsc.org The development of efficient methods for the asymmetric synthesis of chiral organoselenium compounds, for instance, highlights the broad potential for creating novel chiral building blocks from functionalized precursors. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation

To rapidly explore the chemical space accessible from this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. These technologies allow for the parallel execution of a large number of experiments, dramatically accelerating the discovery and optimization of new reactions. nih.govacs.org

Automated synthesis platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention. sigmaaldrich.commerckmillipore.com Such systems could be used to build libraries of derivatives of this compound by systematically varying reaction partners and conditions. researchgate.net HTE is particularly well-suited for screening reaction parameters like catalysts, ligands, solvents, and bases to quickly identify optimal conditions for challenging transformations, such as cross-coupling reactions at the chlorinated positions. acs.orgacs.org For example, an HTE workflow could be designed to screen a 96-well plate of diverse palladium catalysts and ligands for a Suzuki-Miyaura coupling reaction, providing a comprehensive dataset for optimization in a fraction of the time required by traditional methods. nih.govacs.org This approach would be invaluable for mapping the synthetic utility of this specific building block. nih.gov

Advancement in Green and Sustainable Process Technologies

In line with the growing emphasis on environmental responsibility in the chemical industry, future research must focus on developing green and sustainable synthetic processes for this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. ijarsct.co.inresearchgate.net

Key areas for advancement include the use of environmentally benign solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions. ijarsct.co.inrsc.org Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. acs.orgnih.gov This technique could be particularly effective for synthesizing pyridine derivatives. acs.orgnih.gov Another important avenue is the development of reusable catalysts, such as heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. researchgate.net The principles of green chemistry can also be applied to the production of the pyridine core itself, for instance, through the thermo-catalytic conversion of renewable resources like glycerol. researchgate.netuniroma1.it

Application of Machine Learning and AI in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by providing powerful predictive tools. preprints.orgpreprints.org For a molecule like this compound, where experimental data may be scarce, AI and ML models can accelerate the research cycle significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,6-Dichloro-5-methylnicotinaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves formylation of substituted pyridine precursors. A common approach is the Vilsmeier-Haack reaction, where 4,6-dichloro-5-methylpyridine is treated with POCl₃ and DMF under controlled conditions (0–5°C, 12–24 hours) to introduce the aldehyde group. Post-reaction neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the crude product. Further optimization of stoichiometry (1:1.2 molar ratio of substrate to DMF) minimizes over-chlorination byproducts .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic methods is critical:

- FT-IR : C=O stretch at ~1700 cm⁻¹ confirms the aldehyde functionality.

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10 ppm, while chlorine and methyl substituents influence aromatic proton splitting patterns (e.g., doublets at δ 8.2–8.5 ppm for pyridine protons).

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 204.995) validate the molecular formula (C₇H₅Cl₂NO).

- HPLC : Purity analysis (>98%) using a C18 column (acetonitrile/water gradient) ensures minimal impurities .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (10:1 to 3:1) effectively separates the aldehyde from chlorinated byproducts. For higher purity, recrystallization from ethanol/water (7:3 v/v) at −20°C yields crystalline product (>99% purity by HPLC). Centrifugation and vacuum drying are critical to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies often arise from tautomerization or solvent effects. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity between protons and carbons. For example, HMBC correlations between the aldehyde proton (δ ~10 ppm) and adjacent pyridine carbons (C-3 and C-5) confirm regiochemistry. Cross-validation with computational methods (DFT calculations for chemical shift predictions) and comparison to analogs like 5-chloro-2-methoxynicotinaldehyde (δ 9.8 ppm for aldehyde) enhance accuracy .

Q. What strategies optimize regioselective functionalization of this compound during derivatization?

- Methodological Answer : To achieve regioselectivity:

- Protection of aldehyde : Temporarily protect the aldehyde with ethylene glycol (forming a cyclic acetal) to prevent unwanted side reactions.

- Directed metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 2-position, followed by electrophilic quenching (e.g., iodination with I₂).

- Cross-coupling : Suzuki-Miyaura coupling at the 2-position (protected aldehyde) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yields biaryl derivatives .

Q. How to address low yields in nucleophilic aromatic substitution (SNAr) reactions of this compound?

- Methodological Answer : Low yields often stem from steric hindrance or poor leaving-group activation. Mitigation strategies include:

- Solvent optimization : Use DMF or DMSO to stabilize the Meisenheimer intermediate.

- Catalysis : Add KI (10 mol%) to enhance chloride displacement via halogen exchange.

- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition. Kinetic studies (monitoring by HPLC) identify optimal reaction times (typically 8–12 hours) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reactivity data in halogenation reactions of this compound?

- Methodological Answer : Conflicting data may arise from varying reaction conditions (e.g., excess chlorinating agents vs. controlled stoichiometry). Systematically replicate experiments using standardized protocols (e.g., Cl₂ gas vs. NCS as chlorination agents). Validate results via LC-MS to track intermediates and byproducts. For example, over-chlorination can be minimized by limiting Cl₂ equivalents (1.05–1.1 molar ratio) and quenching with Na₂S₂O₃ post-reaction .

Comparative Analysis

Q. How does the reactivity of this compound compare to its mono-chloro analogs?

- Methodological Answer : The dichloro substitution enhances electrophilicity at the 2-position due to electron-withdrawing effects. Comparative kinetic studies (e.g., SNAr with morpholine) show 4,6-dichloro derivatives react 3–5× faster than mono-chloro analogs like 5-chloro-2-methoxynicotinaldehyde. DFT calculations (NBO analysis) confirm increased positive charge density at the 2-position (Mulliken charge: +0.32 vs. +0.18 for mono-chloro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.